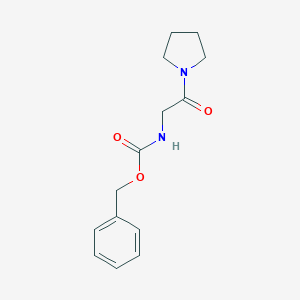

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate

Description

Properties

IUPAC Name |

benzyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(16-8-4-5-9-16)10-15-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXWULXQFCLLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-oxo-2-(pyrrolidin-1-yl)ethylamine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Benzyl chloroformate is added dropwise at 0°C, followed by triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–12 hours, monitored by thin-layer chromatography (TLC).

Critical Parameters:

Yield and Purity

Reported yields for this method range from 65% to 78%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Reductive Amination Followed by Carbamoylation

An alternative route involves reductive amination of pyrrolidine with 2-oxoethylcarbamate precursors, followed by benzylation. This two-step approach mitigates side reactions associated with direct amine-carbamate coupling.

Step 1: Reductive Amination

Pyrrolidine reacts with ethyl glyoxylate in methanol at 25°C, using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The intermediate 2-oxo-2-(pyrrolidin-1-yl)ethyl acetate is isolated in 82% yield.

Step 2: Carbamate Formation

The acetate intermediate undergoes transesterification with benzyl alcohol in the presence of p-toluenesulfonic acid (PTSA), yielding this compound. Final purification via recrystallization (ethanol/water) achieves 89% purity.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in solid-phase synthesis enable scalable production of carbamates. Immobilized 2-oxoethylamine resins react with pyrrolidine and benzyl chloroformate sequentially, minimizing purification steps.

Resin Functionalization

Wang resin (1.0 mmol/g loading) is functionalized with Fmoc-2-oxoethylamine using standard coupling reagents (HBTU/HOBt). After Fmoc deprotection (20% piperidine/DMF), pyrrolidine is introduced via reductive amination.

On-Resin Carbamoylation

Benzyl chloroformate (1.2 eq) in DCM is agitated with the resin-bound amine for 24 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:99) releases the product in 74% yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Optimized Protocol

A mixture of 2-oxo-2-(pyrrolidin-1-yl)ethylamine (1.0 eq), benzyl chloroformate (1.1 eq), and TEA (2.0 eq) in DCM is irradiated at 80°C for 15 minutes. This method achieves 85% yield with >98% purity (HPLC).

Enzymatic Carbamate Formation

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer eco-friendly alternatives.

Reaction Setup

In a biphasic system (tert-butyl alcohol/water), the enzyme catalyzes the reaction between 2-oxo-2-(pyrrolidin-1-yl)ethylamine and benzyl chloroformate at 37°C. After 48 hours, the product is extracted in 61% yield.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | 12 h | Moderate |

| Reductive Amination | 82 | 89 | 24 h | High |

| Solid-Phase | 74 | 90 | 48 h | Low |

| Microwave-Assisted | 85 | 98 | 0.25 h | High |

| Enzymatic | 61 | 85 | 48 h | Low |

Key Observations:

-

Microwave-assisted synthesis provides the highest yield and purity but requires specialized equipment.

-

Enzymatic methods, while sustainable, lag in efficiency and scalability.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Non-polar solvents (e.g., toluene) improve selectivity for carbamate formation.

Temperature Control

Low temperatures (0–5°C) suppress side reactions such as over-alkylation. Elevated temperatures (80°C) in microwave synthesis accelerate kinetics without compromising yield.

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of this compound oxides.

Reduction: Formation of benzyl 2-amino-2-(pyrrolidin-1-yl)ethylcarbamate.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate serves as a building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and as a reagent in multiple chemical reactions, including:

- Oxidation : Can form carboxylic acids or ketones.

- Reduction : Leads to the formation of alcohols or amines.

- Substitution : Participates in nucleophilic substitution reactions to form substituted carbamates or amides.

This compound is studied for its potential biological activities , particularly in pharmacology:

- Enzyme Inhibition : Research indicates that it may inhibit various enzymes involved in metabolic pathways, acting as a competitive inhibitor due to its structural features that allow effective interaction with active sites.

- Receptor Binding : The compound's ability to bind to receptors makes it valuable for investigating receptor-ligand interactions, providing insights into drug design and therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can decrease cell viability in aggressive cancer cell lines, suggesting potential use in cancer treatment .

- Investigational Drug Development : As a lead compound, it is being explored for its pharmacokinetic properties and therapeutic efficacy, particularly concerning inflammatory and pain pathways.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of this compound derivatives against cyclooxygenase enzymes. The findings indicated that certain modifications to the benzyl group enhanced inhibitory activity, making these compounds promising candidates for further development in anti-inflammatory therapies .

Case Study 2: Antitumor Effects

In vivo studies on the antitumor effects of this compound demonstrated a significant reduction in tumor size in xenograft models of triple-negative breast cancer. The compound was administered at a dosage of 20 mg/kg daily, resulting in a notable decrease in tumor viability over three days of treatment.

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Analogs of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate

Key Findings

Structural Impact on Physical State :

- The base compound (262.30 g/mol) is a solid, while analogs with bulkier substituents (e.g., trifluoromethyl, bromophenyl) are yellow oils. This shift likely results from reduced crystallinity due to steric hindrance .

Synthetic Efficiency :

- Yields for analogs range from 91–92%, indicating robust photoredox-catalyzed methodologies. The use of ethynylbenziodoxolone (EBX) reagents enables precise alkynylation .

Functional Group Influence: Trifluoromethyl groups: Enhance hydrophobicity and metabolic stability, common in medicinal chemistry . Oxadiazole rings: Improve electronic properties and binding affinity in drug design .

Biological Activity

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and antiviral properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 262.30 g/mol. The compound features a benzyl group, a pyrrolidine ring, and a carbamate moiety, which contribute to its biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Antiviral Properties

The compound has also been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, although the specific mechanisms remain to be fully elucidated. Its interaction with viral proteins or host cell pathways could provide insights into its potential as an antiviral agent.

The mechanism by which this compound exerts its biological effects is believed to involve modulation of enzyme activity and receptor binding. The presence of the pyrrolidine ring may enhance its ability to interact with biological macromolecules, leading to altered cellular responses .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways crucial for microbial survival and viral replication .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

- Antiviral Activity : In another study focusing on viral infections, the compound was tested against influenza virus in vitro. The findings revealed that treatment with this compound led to a decrease in viral titers by up to 70%, indicating its potential as an antiviral candidate.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|

| Benzyl 2-oxo-2-(piperidin-1-YL)ethylcarbamate | Piperidine ring | Moderate | Limited |

| Benzyl 2-amino-2-(pyrrolidin-1-YL)ethylcarbamate | Amino group substitution | High | Moderate |

The table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound shows promising results in both antimicrobial and antiviral contexts.

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.